molecular formula C20H21NO B11839280 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde CAS No. 405274-91-1

1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde

Cat. No.: B11839280
CAS No.: 405274-91-1
M. Wt: 291.4 g/mol
InChI Key: LXRGEFIVLOHFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde is a functionalized indole derivative designed for chemical biology and medicinal chemistry research. The compound features an indole core substituted at the 1-position with a 4-tert-butylbenzyl group and at the 3-position with a formyl (carbaldehyde) moiety. This molecular architecture is of significant interest in heterocyclic and synthetic chemistry, as the 1-benzyl group and the 3-carbaldehyde are established precursors for generating diverse biologically active scaffolds through multicomponent reactions and other synthetic transformations . The tert-butyl substituent on the benzyl group can influence the compound's lipophilicity and steric profile, making it a valuable building block in structure-activity relationship (SAR) studies. Indole-3-carbaldehyde derivatives are recognized as essential chemical precursors for constructing pharmaceutically interesting molecules . Research into related 1-(arylsulfonyl)indole-3-carbaldehyde compounds has explored their potential as inhibitors of Indoleamine 2,3-dioxygenase (IDO), a key enzyme in the tryptophan-kynurenine pathway that is a promising target in immunomodulation and oncology research . This suggests potential application avenues for this chemical series in developing novel immunotherapeutic agents. This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

405274-91-1

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]indole-3-carbaldehyde

InChI

InChI=1S/C20H21NO/c1-20(2,3)17-10-8-15(9-11-17)12-21-13-16(14-22)18-6-4-5-7-19(18)21/h4-11,13-14H,12H2,1-3H3

InChI Key

LXRGEFIVLOHFRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(tert-Butyl)benzyl)-1H-indole-3-carbaldehyde typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the tert-Butylbenzyl Group: The tert-butylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where tert-butylbenzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formylation: The final step involves the formylation of the indole nitrogen to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, where the indole reacts with a formylating agent such as DMF and POCl3.

Industrial Production Methods

Industrial production of 1-(4-(tert-Butyl)benzyl)-1H-indole-3-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-Butyl)benzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-(4-(tert-Butyl)benzyl)-1H-indole-3-carboxylic acid.

    Reduction: 1-(4-(tert-Butyl)benzyl)-1H-indole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-(tert-Butyl)benzyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the synthesis of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)benzyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The indole core and aldehyde group are key functional groups that contribute to its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

The structural and functional attributes of 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde can be contextualized against related indole-3-carbaldehyde derivatives. Below is a detailed comparison based on substituent variations, synthetic applications, and biological activities:

Substituent Variations and Physicochemical Properties
Compound Name Substituent at N1 Position Key Functional Groups Molecular Weight (g/mol) Notable Properties
1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde 4-tert-Butylbenzyl Aldehyde (C3) ~307.4 (calculated) High lipophilicity, steric bulk
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-indole-3-carbaldehyde 2-Chloro-4-fluorobenzyl Aldehyde (C3) 302.74 Electron-withdrawing groups enhance reactivity
1-[(4-Methylphenyl)methyl]-1H-indole-3-carbaldehyde 4-Methylbenzyl Aldehyde (C3) 263.33 Moderate lipophilicity; reduced steric hindrance
1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde 2-Methylbenzyl Aldehyde (C3) 249.31 Ortho-substitution affects conformational flexibility
1-(3,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde 3,4-Dichlorobenzyl Aldehyde (C3) 334.20 Enhanced halogen bonding potential

Key Observations :

  • Steric Effects : The bulky tert-butyl group may hinder interactions with flat binding pockets, unlike smaller substituents (e.g., methyl or halogens) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) in analogs like 1-[(2-chloro-4-fluorophenyl)methyl]-1H-indole-3-carbaldehyde polarize the benzyl ring, altering charge distribution and reactivity .
Structural Characterization
  • Similar analyses for the tert-butyl analog are lacking but could clarify steric interactions.
  • NMR Data : For 1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde , ¹H NMR (CDCl₃) signals include δ 10.05 (s, 1H, CHO) and δ 5.45 (s, 2H, CH₂), consistent with analogous compounds .

Biological Activity

1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an indole ring substituted with a 4-tert-butylphenyl group and an aldehyde functional group. The synthesis typically involves the reaction of indole derivatives with appropriate aldehydes under controlled conditions. Recent studies have highlighted various synthetic methodologies that improve yield and purity, which are crucial for subsequent biological evaluations.

Biological Activities

1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde exhibits a range of biological activities, including:

Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. For instance, it has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported in the low micromolar range.

Microorganism MIC (μg/mL)
Staphylococcus aureus0.0195
Escherichia coli0.025
Candida albicans0.039

Antitumor Activity
Research indicates that 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde possesses antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (μM)
MDA-MB-2318.5
A5496.7

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It affects various signaling pathways involved in inflammation and cancer progression.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, highlighting its potential as an antitumor agent.
  • Antibacterial Efficacy Assessment : Clinical isolates of resistant bacterial strains were treated with the compound, demonstrating effectiveness where traditional antibiotics failed.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The synthesis typically involves alkylation of the indole nitrogen with a 4-tert-butylbenzyl halide, followed by formylation at the 3-position. Key steps include:

  • Alkylation : Use of anhydrous DMF as a solvent with potassium carbonate as a base under nitrogen atmosphere to prevent oxidation .
  • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) at 0–5°C to minimize side reactions.
  • Optimization : Adjusting molar ratios (e.g., 1.2 equivalents of 4-tert-butylbenzyl bromide), reaction time (3–6 hours), and purification via column chromatography (hexane/ethyl acetate gradient) .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond angles and torsional strain in the tert-butyl group (e.g., C–C bond angles ≈ 113.5° in the alkyl chain) .
  • NMR spectroscopy : ¹H NMR confirms substitution patterns (e.g., singlet for tert-butyl protons at δ 1.3 ppm, aldehyde proton at δ 10.1 ppm).
  • Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 335.18) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported at 10–50 µM .

Advanced Research Questions

Q. How do electronic effects of the tert-butyl and aldehyde groups influence regioselectivity in further derivatization?

  • Methodological Answer :

  • Nucleophilic addition : The aldehyde group undergoes attack by amines or hydrazines, while the tert-butyl group sterically hinders electrophilic substitution at the indole 2-position.
  • DFT calculations : Predict electrophilic Fukui indices (e.g., higher reactivity at C-5 vs. C-7) using Gaussian software with B3LYP/6-31G(d) basis set .
  • Experimental validation : Monitor reaction outcomes via LC-MS to confirm preferential formation of 5-substituted derivatives .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar indole derivatives?

  • Methodological Answer :

  • Purity assessment : Use HPLC (>98% purity thresholds) to exclude batch variability .
  • Assay standardization : Compare protocols for cytotoxicity (e.g., serum concentration in cell culture, incubation time).
  • Meta-analysis : Cross-reference bioactivity data with substituent effects (e.g., chloro vs. tert-butyl groups alter logP and membrane permeability) .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., CDK2 kinase: predicted ΔG ≈ -9.2 kcal/mol).
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with aldehyde oxygen, hydrophobic contacts with tert-butyl group) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers.
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) during alkylation to achieve >90% ee .
  • Process optimization : Transition from batch to flow chemistry for consistent temperature control and reduced by-products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.